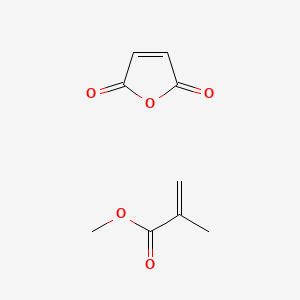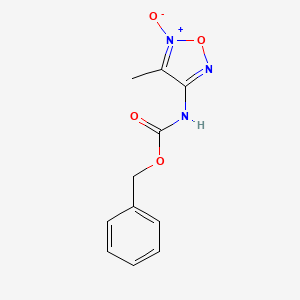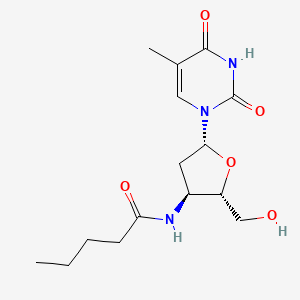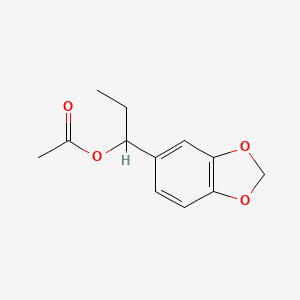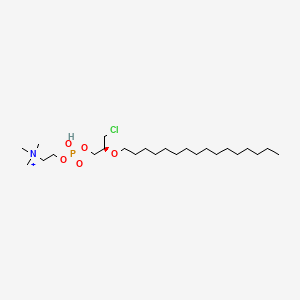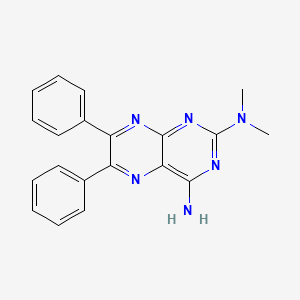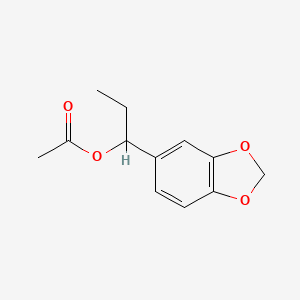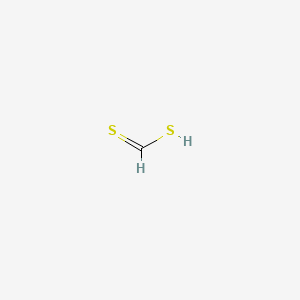
Dithioformic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dithioformic acid, also known as trans-HC(=S)SH, is a sulfur-containing compound that has garnered significant interest in recent years due to its potential applications in various scientific fields. It belongs to the family of dithiocarboxylic acids, where both oxygen atoms in the carboxyl group are replaced by sulfur atoms. This compound exists in multiple isomeric forms, each with unique structural and spectroscopic properties .
準備方法
Synthetic Routes and Reaction Conditions: Dithioformic acid can be synthesized through various methods. One common approach involves the reaction of formic acid with sulfur sources under controlled conditions. Another method includes the use of thiourea and acetophenone treated with oxidizing agents such as sulfuryl chloride, chlorosulfonic acid, and thionyl chloride .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis typically involves similar chemical reactions as those used in laboratory settings, scaled up to meet industrial demands. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Dithioformic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with hydroxyl radicals in the presence of water, leading to hydrogen abstraction and the formation of different products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydroxyl radicals, sulfuryl chloride, and other oxidizing agents. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfur-containing compounds such as hydrogen sulfide and carbon disulfide .
科学的研究の応用
作用機序
The mechanism of action of dithioformic acid involves its interaction with molecular targets through various pathways. For instance, in the presence of hydroxyl radicals, this compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates that participate in further chemical transformations . The catalytic role of water in these reactions has been shown to stabilize pre-reaction complexes and transition states, thereby lowering the potential energy surface and facilitating the reaction .
類似化合物との比較
Dithioformic acid can be compared with other sulfur-containing compounds such as thioformic acid (HCOSH), thioacetic acid (CH3COSH), and dithioacetic acid (CH3CSSH). These compounds share similar structural features but differ in their chemical reactivity and applications . For example, thioformic acid is the sulfur analog of formic acid and has different isomeric forms, each with distinct properties .
特性
CAS番号 |
4472-10-0 |
|---|---|
分子式 |
CH2S2 |
分子量 |
78.16 g/mol |
IUPAC名 |
methanedithioic acid |
InChI |
InChI=1S/CH2S2/c2-1-3/h1H,(H,2,3) |
InChIキー |
WREDNSAXDZCLCP-UHFFFAOYSA-N |
正規SMILES |
C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


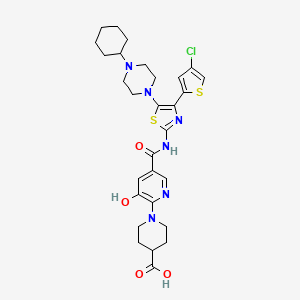
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)

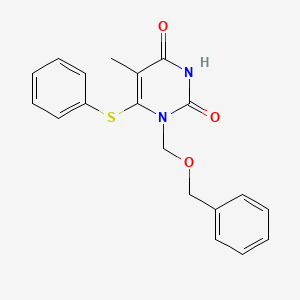
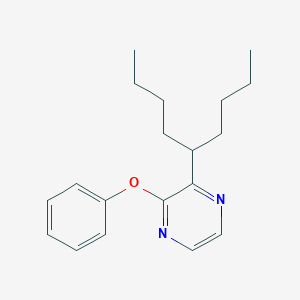
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)
